Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate
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Overview
Description
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate is a chemical compound with the molecular formula C12H13F3N2O5 and a molecular weight of 322.24 g/mol This compound is known for its unique structural features, including a trifluoromethyl group, a nitro group, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate typically involves multiple steps. One common synthetic route starts with the nitration of 2-(trifluoromethyl)phenol to introduce the nitro group. This is followed by the reaction with tert-butyl chloroformate to form the carbamate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro groups.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate can be compared with similar compounds such as:
Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound has a similar carbamate structure but differs in the substitution pattern on the aromatic ring.
Tert-butyl (4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a phenoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCMTPSLHZTLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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